2,4,5-Triisopropylphenol
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Overview
Description
2,4,5-Triisopropylphenol is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, where three isopropyl groups are substituted at the 2, 4, and 5 positions of the aromatic ring. This compound is known for its significant antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triisopropylphenol typically involves the Friedel-Crafts alkylation of phenol with propylene gas. This reaction requires high pressures and the presence of a catalyst, such as aluminum chloride (AlCl3). The reaction conditions are quite dramatic, and several by-products, including 2,4-diisopropylphenol and 2,5-diisopropylphenol, are often formed .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, leading to higher yields and fewer by-products. The continuous-flow synthesis involves the same Friedel-Crafts alkylation followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triisopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,4,5-Triisopropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant effects.
Industry: Employed as an additive in lubricants and plastics to enhance oxidative stability.
Mechanism of Action
The mechanism by which 2,4,5-Triisopropylphenol exerts its effects is primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and other free radicals, interrupting the chain reactions that lead to cellular damage.
Comparison with Similar Compounds
2,4,6-Triisopropylphenol: Another isomer with similar antioxidant properties but different substitution patterns.
2,4,5-Trichlorophenol: A chlorinated phenol with different chemical properties and applications.
2,4,6-Trichlorophenol: Another chlorinated phenol used as a fungicide and herbicide
Uniqueness: 2,4,5-Triisopropylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Its ability to stabilize free radicals and prevent oxidative damage makes it valuable in various industrial and research applications.
Properties
CAS No. |
55154-67-1 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,4,5-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11,16H,1-6H3 |
InChI Key |
MMALDENJQINSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)O)C(C)C |
Origin of Product |
United States |
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